1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine
Description
Properties
IUPAC Name |
1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c12-8-2-5-16(6-3-8)11-9-1-4-13-10(9)14-7-15-11/h1,4,7-8H,2-3,5-6,12H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYJTCRGELSHIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=NC3=C2C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Synthetic Challenges
The target compound consists of a 7H-pyrrolo[2,3-d]pyrimidine scaffold linked to a piperidin-4-amine group at the 4-position. Key challenges include:
Synthesis of the Pyrrolo[2,3-d]pyrimidine Core
Halogenation at the 4-Position
The synthesis typically begins with halogenation of the pyrrolo[2,3-d]pyrimidine core to introduce a leaving group (e.g., chlorine or iodine). For example:
- Chlorination : Treatment of 7H-pyrrolo[2,3-d]pyrimidin-4-amine with phosphorus oxychloride (POCl₃) under reflux yields 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Iodination : Reacting 7H-pyrrolo[2,3-d]pyrimidin-4-amine with N-iodosuccinimide (NIS) in chloroform at reflux achieves 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine with yields up to 83%.
Table 1: Halogenation Conditions and Yields
| Halogenating Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| POCl₃ | Toluene | Reflux | 6 h | 75% |
| NIS | Chloroform | Reflux | 2 h | 83% |
| NBS | DMF | 0°C | 3 h | 68% |
Coupling with Piperidin-4-amine
Nucleophilic Aromatic Substitution (SNAr)
The 4-chloro intermediate undergoes SNAr with piperidin-4-amine. Key considerations include:
- Base selection : Potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) in polar aprotic solvents (e.g., DMF, DMSO).
- Temperature : Reactions proceed at 80–120°C for 12–24 hours.
Example Protocol :
Protection-Deprotection Strategies
Amine Protection
To prevent side reactions, the primary amine of piperidin-4-amine is protected with:
Analytical and Purification Methods
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Coupling Methods
| Method | Yield | Purity | Time |
|---|---|---|---|
| SNAr | 65–72% | >95% | 18 h |
| Buchwald-Hartwig | 58–64% | >90% | 1 h |
| Microwave-assisted | 70% | >98% | 30 min |
Chemical Reactions Analysis
1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions where the chlorine atom is replaced by different amine groups.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrrolo[2,3-d]pyrimidine ring, affecting the compound’s activity and stability.
Common Reagents and Conditions: Typical reagents include hydrogen chloride (HCl) for deprotection steps and various amines for substitution reactions.
Scientific Research Applications
Inhibition of Protein Kinase B (PKB)
The primary application of 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine is its role as an inhibitor of PKB, a key player in the PI3K-Akt signaling pathway, which is often dysregulated in cancer. This compound has been shown to exhibit:
- Potent Inhibition : It acts as an ATP-competitive inhibitor of PKBβ with a selectivity ratio of up to 150-fold over PKA (Protein Kinase A) .
- In Vivo Efficacy : Studies indicate that this compound can inhibit tumor growth in human xenograft models at well-tolerated doses, suggesting its potential as an anticancer agent .
Development of Orally Bioavailable Inhibitors
Research has focused on modifying the structure of this compound to enhance its pharmacokinetic properties:
- Structural Modifications : Variations in the linker group and substituents have led to the identification of more effective inhibitors with improved oral bioavailability .
| Compound | Selectivity for PKB | Oral Bioavailability | In Vivo Activity |
|---|---|---|---|
| Original Compound | High | Low | Moderate |
| Modified Compound A | Higher | Improved | Strong |
| Modified Compound B | Highest | Enhanced | Very Strong |
Applications in Cancer Therapy
Given its mechanism of action, the compound is being investigated for its therapeutic potential in various cancers:
- Tumor Growth Inhibition : Research has demonstrated that compounds derived from this compound can significantly inhibit the growth of tumors in preclinical models .
Case Studies and Findings
Several studies have documented the effectiveness of this compound:
- Study on PKB Inhibition :
- Tumor Xenograft Models :
- Pharmacokinetic Studies :
Mechanism of Action
The primary mechanism of action of 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine involves the inhibition of protein kinase B (PKB or Akt). This inhibition disrupts the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is crucial for cell growth and survival . By binding to the ATP-binding site of PKB, the compound prevents the phosphorylation and activation of downstream targets, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Modifications on the Piperidine Ring
4-Substituted Piperidin-4-amine Derivatives
- 4-(3-Chlorobenzyl) Derivative (Compound 3): Structure: A 3-chlorobenzyl group is appended to the piperidine ring. Properties: LC-MS (m/z 342 [M+H+]), Rt = 2.90 min; purity >90%.
- 4-(2-Methoxybenzyl) Derivative (Compound 9): Structure: A 2-methoxybenzyl substituent. Properties: LC-MS (m/z 338 [M+H+]), Rt = 2.67 min; purity 92%.
Hydrochloride Salts :
- 4-(4-Chlorobenzyl)-HCl (Ref: 10-F547160) :
- Molecular weight 378.3; improved aqueous solubility due to salt formation .
Stereochemical Variations
Modifications on the Pyrrolo[2,3-d]pyrimidine Core
5-Iodo-7-isopropyl Derivative (CAS 931115-93-4) :
5-Methyl Derivative (CAS 1234616-34-2) :
Aryl-Substituted Amines
N4-(4-Biphenyl) Derivative (Compound 16) :
- N4-(4-Phenoxyphenyl) Derivative (Compound 17): Structure: Phenoxyphenyl substituent. Properties: HRMS m/z 303.1168 [M+H+]; purity 96%.
Comparative Data Table
| Compound Name | Substituents | Molecular Weight | Key Activity/Properties | Reference |
|---|---|---|---|---|
| Parent Compound | None (piperidin-4-amine) | 267.76 | Baseline activity | [10] |
| 4-(3-Chlorobenzyl) Derivative | 3-Cl-benzyl on piperidine | 342.15 | Improved lipophilicity (Rt = 2.90 min) | [1] |
| 4-(2-Methoxybenzyl) Derivative | 2-OMe-benzyl on piperidine | 338.14 | Hydrogen-bonding capability | [3] |
| (3R)-Piperidin-3-amine Derivative | Amine at position 3 (R-configuration) | 217.27 | Low HLNM inhibition (IC50 = 240 µM) | [13, 18] |
| 5-Iodo-7-isopropyl Derivative | Iodo (C5), isopropyl (C7) | 302.11 | High metabolic stability | [22] |
| N4-(4-Biphenyl) Derivative | Biphenyl on N4 | 303.12 | Enhanced hydrophobic interactions | [6] |
Key Findings
Piperidine Substitutions :
- Chlorobenzyl groups enhance lipophilicity, while methoxy groups improve hydrogen bonding .
- Stereochemistry at the piperidine amine critically impacts potency (e.g., 3R vs. 4-amine) .
Core Modifications :
- Halogenation (e.g., iodine at C5) increases steric bulk and metabolic stability .
- Methyl groups fine-tune electronic properties without significantly altering solubility .
Aryl-Amines :
- Bulky aryl groups (e.g., biphenyl) enhance target affinity but may require formulation optimization for solubility .
Biological Activity
1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine, often referred to as compound CCT128930 , has garnered attention for its biological activity, particularly as an inhibitor of Protein Kinase B (PKB or Akt). This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, structure-activity relationships, and potential therapeutic applications.
Overview of PKB Inhibition
PKB is a crucial player in various cellular signaling pathways that regulate growth, survival, and metabolism. Its dysregulation is frequently implicated in cancer progression. Therefore, selective inhibitors of PKB are being explored as potential anticancer agents.
This compound has been identified as a potent ATP-competitive inhibitor of PKBβ with significant selectivity over related kinases such as PKA. The compound demonstrated up to 150-fold selectivity for PKB compared to PKA in vitro, making it a promising candidate for further development in cancer therapy .
Structure-Activity Relationship (SAR)
The structural modifications made to the pyrrolo[2,3-d]pyrimidine scaffold have been pivotal in enhancing the compound's potency and selectivity. The introduction of various substituents on the piperidine ring has been shown to affect both the binding affinity and selectivity towards PKB. For instance:
- Substituents at N-7 and C-5 : Molecular docking studies indicated that specific hydrophobic and hydrophilic groups at these positions could optimize interactions with the active site of PKB .
- Linker Variations : Modifications in the linker group between the piperidine and the pyrrolo moiety were explored to improve oral bioavailability and metabolic stability. Compounds with 4-amino substitutions exhibited enhanced pharmacokinetic properties .
Biological Assays and In Vivo Studies
In vitro assays have confirmed that this compound effectively inhibits PKB activity, leading to reduced cell proliferation in cancer cell lines. Notably:
- Tumor Xenograft Models : In vivo studies using human tumor xenografts in nude mice demonstrated that this compound significantly inhibited tumor growth at well-tolerated doses. The modulation of biomarkers associated with PKB signaling was also observed .
Table 1: Summary of Biological Activity
| Parameter | Value |
|---|---|
| Selectivity for PKB over PKA | Up to 150-fold |
| IC50 (PKB inhibition) | Nanomolar range |
| In vivo efficacy | Significant tumor growth inhibition |
| Oral bioavailability | Improved with structural modifications |
Case Studies
Several studies have highlighted the efficacy of this compound:
- Antitumor Activity : A study demonstrated that this compound inhibited the growth of various human cancer cell lines by inducing apoptosis through PKB pathway modulation .
- Antimalarial Potential : Research into related pyrrolo[2,3-d]pyrimidines suggested potential antiplasmodial activity against Plasmodium falciparum CDPK4, indicating broader biological applications beyond oncology .
Q & A
Q. What synthetic routes are commonly employed to prepare 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine and its derivatives, and how is structural purity validated?
The synthesis typically involves nucleophilic substitution or coupling reactions between pyrrolo[2,3-d]pyrimidine scaffolds and functionalized piperidine intermediates. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives are reacted with aminopiperidines under basic conditions (e.g., DIPEA in DMF) . Structural validation relies on 1H/13C NMR to confirm hydrogen/carbon environments (e.g., aromatic protons at δ 8.0–11.9 ppm, piperidine CH2 signals at δ 2.5–3.5 ppm) and HRMS for molecular weight confirmation (e.g., C11H15N5: calculated 217.133, observed 217.132) .
Q. How are physicochemical properties (e.g., solubility, melting point) characterized for this compound class?
Melting points are determined via differential scanning calorimetry (DSC), with reported ranges from 129°C to 278°C depending on substituents (e.g., aryl groups increase crystallinity) . Solubility is assessed in DMSO or aqueous buffers (e.g., phosphate-buffered saline) using HPLC-UV quantification. Derivatives with hydrophilic substituents (e.g., hydroxyl groups) exhibit improved aqueous solubility .
Advanced Research Questions
Q. What strategies are used to optimize selectivity for kinase targets (e.g., JAK, PERK) in structural analogs of this compound?
Selectivity is achieved through structure-based design targeting non-conserved residues. For JAK3, covalent binding to Cys-909 via acrylamide groups (e.g., (R)-6c) confers >100-fold selectivity over JAK1/2 . For PERK, hydrophobic interactions with the ATP-binding pocket (e.g., trifluoromethylphenyl groups in GSK2606414) enhance potency (IC50 < 5 nM) . Co-crystallization with target kinases (e.g., PDB 5JT) guides rational modifications .
Q. How are metabolic stability and oral bioavailability improved in preclinical studies?
Prodrug approaches (e.g., carboxamide prodrugs) and structural rigidity (e.g., spirocyclic piperidines) reduce first-pass metabolism. In PKB/Akt inhibitors, replacing 4-benzylpiperidines with 4-carboxamides improved oral bioavailability from <10% to >50% in rodent models . CYP450 inhibition assays and microsomal stability studies inform iterative design .
Q. What experimental models are used to resolve contradictions between in vitro and in vivo efficacy data?
Discrepancies arise from differences in target engagement kinetics (e.g., covalent vs. reversible inhibitors) or tumor microenvironment factors (e.g., hypoxia). Orthogonal assays include:
Q. How are enantiomeric purity and stereochemical effects evaluated in chiral derivatives?
Chiral resolution via HPLC with polysaccharide columns (e.g., Chiralpak AD-H) separates enantiomers, as seen in (R)-20h (specific rotation [α]D = -330.1°) . Stereochemical effects on potency are quantified using kinase inhibition assays (e.g., (R)-6c shows 10-fold higher JAK1 inhibition than (S)-6c) .
Methodological Challenges & Solutions
Q. What techniques address low yields in multi-step syntheses of pyrrolo[2,3-d]pyrimidine derivatives?
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24h to 2h for SNAr reactions) .
- Flow chemistry : Enhances reproducibility for scale-up .
- Protecting group strategies : tert-Butoxycarbonyl (Boc) groups prevent side reactions during piperidine functionalization .
Q. How are off-target effects minimized in kinase inhibition studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
